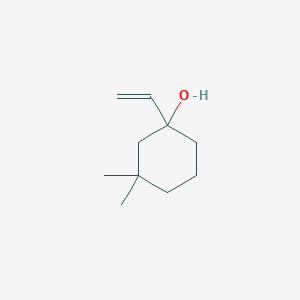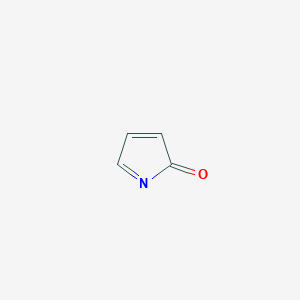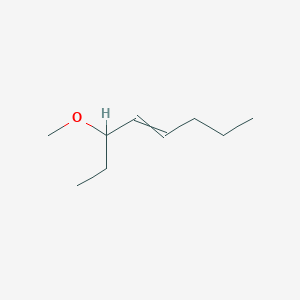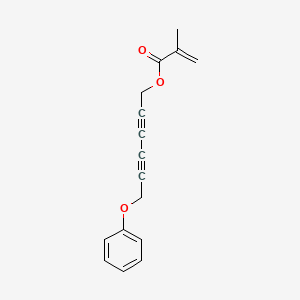
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to a hexa-2,4-diyn-1-yl chain, which is further connected to a 2-methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate typically involves the reaction of phenoxyacetylene with 2-methylprop-2-enoic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, industrial production may incorporate purification steps such as distillation or crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate exerts its effects involves its ability to interact with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the diynyl chain provides a rigid and reactive framework. These interactions can influence the compound’s behavior in different environments and its reactivity with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Similar in structure but lacks the phenoxy and 2-methylprop-2-enoate groups.
N-(prop-2-yn-1-yl)-o-phenylenediamine: Contains a diynyl chain but differs in the attached functional groups.
Uniqueness
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate is unique due to the combination of its phenoxy group, diynyl chain, and 2-methylprop-2-enoate moiety. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
52264-94-5 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
6-phenoxyhexa-2,4-diynyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-14(2)16(17)19-13-9-4-3-8-12-18-15-10-6-5-7-11-15/h5-7,10-11H,1,12-13H2,2H3 |
Clave InChI |
YBMRDPVJYCTDOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC#CC#CCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
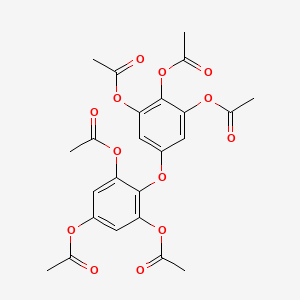
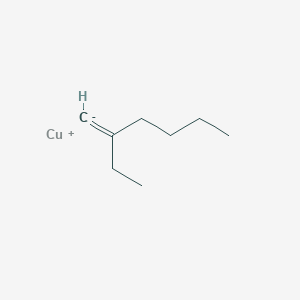
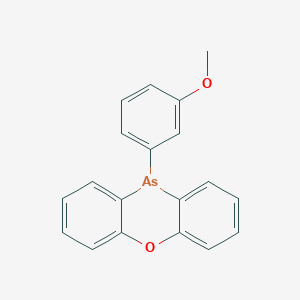
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)


